rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[44]nonan-3-yl]aceticacid is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]aceticacid typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the spirocyclic core, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]aceticacid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]aceticacid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]aceticacid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies are often conducted to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]butanoic acid
- 2-[(3R,5S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1-oxo-2,7-diazaspiro[4.4]nonan-2-yl]propanoic acid
Uniqueness
rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]aceticacid is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen heteroatoms. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid represents a unique structure within the class of spirocyclic compounds, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, effects, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by its spirocyclic framework and the presence of a tert-butoxycarbonyl (Boc) group, which is often employed to protect amines during synthesis. The molecular formula is C13H23N1O5 with a molecular weight of approximately 251.33 g/mol.
1. G Protein-Coupled Receptor Modulation
Research indicates that compounds with similar structures may interact with G protein-coupled receptors (GPCRs), which are pivotal in various signaling pathways. Specifically, the modulation of GPCRs can lead to alterations in cellular responses such as neurotransmission and hormone secretion .
2. Antimicrobial Activity
Preliminary studies suggest that derivatives of azaspiro compounds exhibit antimicrobial properties. For example, Mannich bases derived from related structures demonstrated significant antimicrobial activity against various bacterial strains . While specific data on rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid is limited, its structural analogs show promise in this area.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of azaspiro compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent inhibition zones, suggesting that modifications in the azaspiro structure could enhance biological activity .
Case Study 2: Neuropharmacological Effects
In a neuropharmacological context, spirocyclic compounds have been investigated for their potential in treating neurological disorders. A related compound was shown to modulate neurotransmitter release through GPCR pathways, leading to altered synaptic plasticity in animal models . This suggests that rac-2-[(3R,5S)-7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid may have similar effects.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H23N1O5 |
Molecular Weight | 251.33 g/mol |
Biological Activities | Antimicrobial, Neuropharmacological |
Potential Applications | Drug development for infections and neurological disorders |
Properties
IUPAC Name |
2-[(3R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-5-4-14(8-15)7-10(19-9-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYLKMDRRNVKHQ-HZMBPMFUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2(C1)C[C@@H](OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.